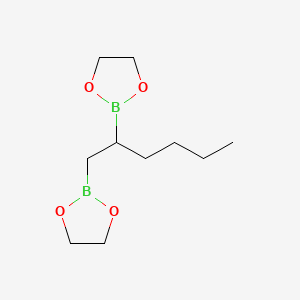
2,2'-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) is an organoboron compound that features two 1,3,2-dioxaborolane rings connected by a hexane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) typically involves the reaction of hexane-1,2-diol with boronic acid derivatives under controlled conditions. One common method includes the use of a boronic acid esterification reaction, where hexane-1,2-diol is reacted with boronic acid in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron centers to borohydrides.
Substitution: The dioxaborolane rings can participate in substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dioxaborolane rings under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-containing structures.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) exerts its effects involves the interaction of its boron centers with various molecular targets. The boron atoms can form reversible covalent bonds with nucleophiles, allowing the compound to participate in a range of chemical reactions. This reactivity is exploited in organic synthesis and materials science to create new compounds and materials with desired properties.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxaborolane: A simpler analog with a single dioxaborolane ring.
2,2’-(1,4-Phenylene)bis(1,3,2-dioxaborolane): Features a phenylene linker instead of a hexane-1,2-diyl linker.
2,2’-(Hexane-1,6-diyl)bis(1,3,2-dioxaborolane): Similar structure but with a different position of the hexane linker.
Uniqueness
2,2’-(Hexane-1,2-diyl)bis(1,3,2-dioxaborolane) is unique due to its specific hexane-1,2-diyl linker, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise control over molecular geometry and reactivity.
Properties
CAS No. |
189563-63-1 |
|---|---|
Molecular Formula |
C10H20B2O4 |
Molecular Weight |
225.9 g/mol |
IUPAC Name |
2-[1-(1,3,2-dioxaborolan-2-yl)hexan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H20B2O4/c1-2-3-4-10(12-15-7-8-16-12)9-11-13-5-6-14-11/h10H,2-9H2,1H3 |
InChI Key |
HZZMZHDFCSDZJE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)CC(B2OCCO2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















